cytochrome b566
Description
It facilitates electron transfer from ubiquinol to cytochrome $ c_1 $, coupled with proton translocation across the inner mitochondrial membrane, contributing to the proton motive force for ATP synthesis .
Key characteristics:
- Structural Role: Heme $ b{566} $ is positioned near the intermembrane space (P-side), while heme $ b{562} $ resides closer to the matrix (N-side), enabling transmembrane electron bifurcation .
- Function: Participates in the Q-cycle mechanism, where ubiquinol oxidation at the Q$o$ site transfers one electron to the Rieske iron-sulfur cluster (and subsequently to cytochrome $ c1 $) and another to cytochrome $ b_{566} $, initiating proton pumping .
Properties
CAS No. |
11130-52-2 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Synonyms |
cytochrome b566 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cytochrome $ b_{566} $ operates within a network of redox partners. Below is a detailed comparison with structurally or functionally related compounds:
Cytochrome $ b{562} $ (High-Potential Heme $ bH $)
Rieske Iron-Sulfur Protein (ISP)
- Role: Accepts electrons from ubiquinol at the Q$o$ site and transfers them to cytochrome $ c1 $.
- Interaction with $ b{566} $: No direct electron transfer; however, ISP’s movement modulates Q$o$ site accessibility, indirectly influencing $ b_{566} $ reduction kinetics .
Cytochrome $ c_1 $
- Function : Accepts electrons from ISP and transfers them to cytochrome $ c $.
Key Research Findings
Redox Dynamics and Energy Conservation
- Under anaerobic conditions, cytochrome $ b_{566} $ remains oxidized in uncoupled mitochondria but undergoes rapid reduction upon oxygen introduction in the presence of antimycin A, linked to energy conservation at Site II .
- Valinomycin-induced $ \Delta \Psi $ shifts favor $ b{566} $ reduction and $ b{562} $ oxidation .
Role in Superoxide Production
- Cytochrome $ b{566} $ reduction state correlates with superoxide ($ \text{O}2^{\bullet -} $) production at Complex III’s Q$o$ site. At >70% reduction, $ b{566} $ promotes semiquinone formation, which reacts with $ \text{O}_2 $ to generate ROS .
- Calibration Data: % Reduction of $ b_{566} $ Superoxide Production Rate (pmol/min/mg) Conditions 30% 200 Low succinate, +rotenone 70% 1,144 High succinate, +antimycin 90% 762 +CN-POBS (site IQ inhibitor)
Inhibitor Effects
- Antimycin A : Blocks Q$i$ site, causing $ b{566} $ over-reduction and maximal ROS output .
- Myxothiazol : Suppresses Q$o$ site activity, preventing $ b{566} $ reduction and ROS generation .
Evolutionary and Pathological Insights
- Bacterial Homologs: In Rhodobacter sphaeroides, cytochrome $ b_{566} $ retains Q-cycle functionality but exhibits divergent inhibitor responses, e.g., insensitivity to myxothiazol in ubiquinone-depleted systems .
- Disease Link : Mutations near $ b_{566} $-ligating residues (e.g., mtDNA np 15257) impair Complex III function, associated with Leber’s hereditary optic neuropathy (LHON) .
Q & A
Q. What is the functional role of cytochrome b566 in mitochondrial electron transport?
this compound is a low-potential heme (bL) within Complex III (cytochrome bc1 complex). It participates in the Q-cycle mechanism, transferring electrons from ubiquinol to cytochrome c1 while contributing to proton translocation across the mitochondrial membrane .
Q. How is this compound experimentally distinguished from cytochrome b562?
this compound (bL) and b562 (bH) differ in redox potentials and spectral properties:
Q. What experimental approaches quantify this compound reduction states in isolated mitochondria?
- Dual-wavelength spectrophotometry : Monitor absorbance changes at 566–575 nm in mitochondrial suspensions (1–1.5 mg protein/mL) under substrate/inhibitor treatments .
- Calibration :
Advanced Research Questions
Q. How does antimycin A inhibition alter this compound redox behavior and promote superoxide production?
Antimycin A blocks electron transfer from heme b566 to Qi site, stabilizing ubisemiquinone radicals, which donate electrons to O2, generating superoxide .
Q. Why does this compound exhibit aerobic reduction in antimycin-treated mitochondria, and how is this reconciled with the Q-cycle model?
Inhibiting Complex III with antimycin A induces reversed electron transfer from cytochrome c1 to b566, driven by membrane potential (Δψ). This contradicts classical Q-cycle predictions but aligns with modified models incorporating semiquinone bypass reactions .
Q. How do discrepancies in semiquinone stability data impact interpretations of this compound's role in ROS generation?
Semiquinone stability at the Qo site varies with this compound redox state. Contradictory reports arise from differences in experimental systems (e.g., bacterial vs. mammalian mitochondria) and measurement techniques .
Q. What technical considerations are critical for accurately measuring this compound redox states in kinetic studies?
Q. How have structural studies advanced our understanding of this compound interactions within Complex III?
Cryo-EM and X-ray crystallography reveal this compound's positioning relative to the Rieske iron-sulfur protein (ISP) and ubiquinone-binding sites, explaining its role in electron bifurcation and proton pumping .
- Key findings :
- Heme b566 is located near the intermembrane space, facilitating proton release during QH2 oxidation .
- Mutations at heme-propionate residues disrupt proton coupling without altering electron transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
